molecular formula C23H18ClN3O2 B6063917 N-(2-{3-[(4-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE

N-(2-{3-[(4-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE

Cat. No.: B6063917
M. Wt: 403.9 g/mol
InChI Key: MQJOHPFIHKUTIO-UHFFFAOYSA-N
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Description

N-(2-{3-[(4-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15(28)25-19-7-3-2-6-18(19)22-23(27-21-9-5-4-8-20(21)26-22)29-14-16-10-12-17(24)13-11-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJOHPFIHKUTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(4-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial production .

Mechanism of Action

The mechanism of action of N-(2-{3-[(4-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

N-(2-{3-[(4-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-chlorophenylmethoxy group and the phenylacetamide moiety differentiates it from other quinoxaline derivatives and contributes to its unique activity profile .

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